1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene
Description
1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene (abbreviated here as DAE) is a diarylethene-based photochromic compound characterized by its reversible structural isomerization upon exposure to specific wavelengths of light. Its core structure consists of a cyclopentene ring fused with two thiophene moieties substituted with methyl and phenyl groups. The phenyl groups enhance π-conjugation, stabilizing both open and closed forms, while the methyl groups sterically hinder side reactions, improving photostability . DAE is synthesized via a lithium-halogen exchange reaction using nBuLi and THF under inert conditions . Its photochromic behavior enables applications in optical memory devices, molecular switches, and light-controlled systems in nanotechnology .
Properties
Molecular Formula |
C27H24S2 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
2-methyl-3-[2-(2-methyl-5-phenylthiophen-3-yl)cyclopenten-1-yl]-5-phenylthiophene |
InChI |
InChI=1S/C27H24S2/c1-18-24(16-26(28-18)20-10-5-3-6-11-20)22-14-9-15-23(22)25-17-27(29-19(25)2)21-12-7-4-8-13-21/h3-8,10-13,16-17H,9,14-15H2,1-2H3 |
InChI Key |
ADDVFVWWTKZKOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(CCC3)C4=C(SC(=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene
General Synthetic Strategy
The synthesis of this compound typically follows a modular approach:
- Preparation of substituted thiophene intermediates
- Functionalization with halogen or boronic acid groups for cross-coupling
- Construction of the cyclopentene core bearing halogen substituents
- Final coupling via palladium-catalyzed Suzuki-Miyaura cross-coupling to assemble the diarylethene structure
This strategy allows precise control over substitution patterns and yields the target compound with high purity.
Detailed Synthetic Steps
Preparation of 1,2-Dibromocyclopent-1-ene
- Starting from cyclopentene, bromination with bromine in glacial acetic acid yields 1,2-dibromocyclopent-1-ene.
- The product is purified by extraction and vacuum distillation.
- Typical yield: ~30% after purification.
- Characterization by $$ ^1H $$ NMR confirms the structure with signals at δ 2.67–2.62 ppm (triplet, 4H) and 2.13–2.03 ppm (multiplet, 2H).
Synthesis of 2-Methyl-5-Phenylthiophene Derivatives
- Bromination of 2-methylthiophene with N-bromosuccinimide (NBS) in acetic acid produces 3,5-dibromo-2-methylthiophene.
- Subsequent Suzuki coupling with phenylboronic acid or pinacol esters introduces the phenyl substituent at the 5-position of the thiophene ring.
- Typical conditions involve palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) complexes, with bases like sodium carbonate in solvents such as dimethoxyethane (DME) and water under reflux.
Preparation of Boronic Acid Pinacol Esters
- The boronic acid pinacol ester of 2-methylbenzothiazole and related thiophene derivatives can be synthesized by borylation of the corresponding iodo-substituted intermediates.
- Reaction conditions typically include bis(pinacolato)diboron, potassium acetate, and palladium catalysts at elevated temperatures (~80 °C) in dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Cross-Coupling to Form Diarylethene
- The key step involves coupling the 1,2-dibromocyclopent-1-ene with two equivalents of 2-methyl-5-phenylthiophene boronic acid derivatives.
- Palladium-catalyzed Suzuki coupling is performed in degassed DME with sodium carbonate as base and water as co-solvent under argon atmosphere.
- The reaction is refluxed until completion (monitored by thin-layer chromatography), followed by workup involving extraction, drying over sodium sulfate, and purification via silica gel column chromatography.
Reaction Conditions and Characterization
| Step | Reagents & Catalysts | Solvent & Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|---|
| Bromination of cyclopentene | Bromine | Glacial acetic acid, room temp | ~30 | $$ ^1H $$ NMR, melting point |
| Bromination of 2-methylthiophene | N-Bromosuccinimide (NBS) | Glacial acetic acid, 18 h | — | $$ ^1H $$ NMR, TLC |
| Borylation of iodo-derivatives | Bis(pinacolato)diboron, Pd catalyst, KOAc | DMSO, 80 °C, 5 h | 73 | $$ ^1H $$ NMR, flash chromatography |
| Suzuki coupling (final step) | Pd(PPh3)4, Na2CO3 | DME/H2O, reflux, 0.5–3 h | 50–75 | $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, HRMS, melting point |
Analytical Data and Purification
- NMR Spectroscopy: $$ ^1H $$ and $$ ^{13}C $$ NMR spectra recorded in CDCl3 typically show characteristic signals for methyl groups on thiophene rings (~2.4–2.7 ppm), aromatic protons (~7.2–7.5 ppm), and cyclopentene protons (2.0–2.7 ppm).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the expected molecular formula.
- Chromatography: Purification is achieved by silica gel flash chromatography using hexane/ethyl acetate mixtures.
- Melting Point: Reported melting points around 160–170 °C confirm compound purity.
Chemical Reactions Analysis
Photochemical Reactions
The compound undergoes photochromic ring-closing and opening under irradiation, a hallmark of diarylethene derivatives. Key findings include:
-
Dynamic Behavior : Femtosecond transient absorption spectroscopy reveals ultrafast ring closure (450 fs) and slower triplet-state relaxation (150 ps–1 μs) .
-
Spectroscopic Triggers : On-resonant excitation (365 nm) vs. off-resonant (730 nm) significantly alters reaction efficiency due to overlapping electronic transitions .
Reaction Dynamics
The compound’s reactivity is governed by:
-
Conical Intersections : Critical for non-radiative decay pathways during photoisomerization .
-
Solvent Effects : Solvent viscosity impacts triplet-state quenching but not primary cyclization kinetics .
-
Substituent Influence : Bulky groups (e.g., phenyl) modulate conformational flexibility and reaction yields .
Structural Analogies
Comparison with related compounds highlights substituent effects:
Scientific Research Applications
1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene has several scientific research applications, including:
Chemistry: It is used as a photosensitive component in photochromic recording media for optical read/write storage.
Biology: Its unique structure makes it a subject of interest in various biological studies.
Industry: It is used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways are still under investigation, but its ability to undergo photochromic changes is of particular interest .
Comparison with Similar Compounds
Table 1: Comparison of DAE with Selected Analogues
Key Research Findings
Substituent Effects on Photochromism
- Electron-Donating Groups (e.g., phenyl, pyridinyl) : Enhance conjugation, stabilizing the closed form. BPDTE’s pyridinyl groups enable coordination with Zn²⁺ in MOFs, facilitating energy transfer between porphyrin and BPDTE .
- Electron-Withdrawing Groups (e.g., fluorine): Hexafluorocyclopentene derivatives exhibit higher thermal stability (decomposition >300°C) and fatigue resistance (>10⁴ cycles) compared to non-fluorinated DAE .
- Carboxylic Acid Functionalization (BCDTE) : Enables covalent integration into UiO-66 MOFs, creating a light-gated ¹O₂ platform for spatiotemporal PDT .
Limitations and Challenges
- DAE: Limited solubility in polar solvents restricts biological applications.
- BPDTE/BCDTE : Requires precise wavelength control to avoid unintended isomerization in MOFs.
- Hexafluoro-DAE : High synthetic cost due to fluorination steps.
Q & A
Q. What are the optimal synthetic routes for 1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene?
The synthesis involves sequential functionalization of thiophene derivatives. A typical route includes:
- Bromination of 5-(methylthio)thiophene-2-carbaldehyde at 273 K to form 4-bromo-5-(methylthio)thiophene-2-carbaldehyde.
- Acetal protection of the aldehyde group using glycol and p-toluenesulfonic acid in benzene.
- Coupling via lithiation (using n-BuLi in THF at 195 K) followed by reaction with octafluorocyclopentene.
- Hydrolysis of the acetal group to yield the final product (90% yield) . Alternative methods employ Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ catalysts with 2-methyl-5-phenylthiophen-3-yl boronic acid and 1,2-dibromobenzene .
Q. How is X-ray crystallography applied to characterize this compound’s structure?
Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXS-97 for structure solution and SHELXL-97 for refinement) is standard. Key parameters include:
- R factors (e.g., R₁ = 0.049–0.058) and data-to-parameter ratios (>13:1) to assess refinement quality.
- Analysis of bond lengths (e.g., mean C–C = 0.003–0.004 Å) and dihedral angles (e.g., 40–45° between thienyl substituents and the cyclopentene core) . Disorder in the cyclopentenyl ring or substituents is modeled using split occupancies (e.g., 0.81/0.19) and restrained refinement .
Q. What photochromic properties are observed, and how are they mechanistically explained?
The compound exhibits reversible ring-opening/closure under UV/visible light due to π-conjugation changes in the diarylethene core. The thienyl groups’ alignment (40–45° dihedral angles) and C⋯C distances (~4.06 Å) determine photochromic efficiency. In crystalline phases, parallel packing of thiophene rings can suppress photochromism despite favorable distances .
Advanced Research Questions
Q. How can crystallographic disorder in the cyclopentenyl ring be resolved methodologically?
Disorder (e.g., in fluorine or methylthio substituents) is addressed by:
Q. How to reconcile contradictory photochromic activity in crystalline vs. solution states?
Crystallographic data (e.g., parallel thiophene alignment) may indicate steric hindrance preventing ring-closure, even with short C⋯C distances. Solution-phase studies (UV-Vis, NMR) confirm reversible switching, while solid-state Raman spectroscopy or mechanochemical grinding can probe crystalline phase effects .
Q. What experimental designs validate this compound’s utility in metal-organic frameworks (MOFs)?
- Coordination Chemistry : React with Zn²⁺ or other metals to form photoactive MOFs. Monitor singlet oxygen (¹O₂) generation via UV-Vis or fluorescence quenching under light.
- Switching Behavior : Use 365 nm/visible light to toggle BCDTE (derivative) between open/closed states, altering energy transfer to porphyrin-based photosensitizers .
Q. How to address discrepancies in elemental analysis during synthesis?
For a reported C/H mismatch (calc. 41.80%/2.06% vs. found 41.73%/2.07%):
- Repeat chromatography with alternative eluents (e.g., hexane/ethyl acetate gradients).
- Cross-validate purity via HPLC-MS or ¹H/¹³C NMR.
- Consider residual solvent or moisture in crystallized samples .
Methodological Recommendations
- Photochromic Kinetics : Use time-resolved spectroscopy to quantify ring-opening/closure rates.
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict ground/excited-state geometries and orbital interactions .
- Crystallographic Refinement : Employ Hirshfeld surface analysis to validate intermolecular interactions and disorder models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
